molecular formula C14H15N5 B7662354 7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine

7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B7662354
M. Wt: 253.30 g/mol
InChI Key: NTPWAAHNCBSNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure, which makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth and proliferation. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in the brain. It may also have antioxidant effects, which could be beneficial for various health conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine in lab experiments is its unique structure, which makes it a promising candidate for various research applications. It has also been shown to exhibit potent activity against certain types of cancer cells, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of using this compound is its limited solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine. One area of research could focus on optimizing the synthesis method to produce higher yields of pure compound. Another area of research could focus on elucidating the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate the potential use of this compound in combination with other therapeutic agents for cancer treatment or neurological disorders.

Synthesis Methods

The synthesis method of 7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves the reaction of 2-amino-5-methylpyridine, 7-methyl-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid, and formaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for various research applications.

Scientific Research Applications

7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent activity against certain types of cancer cells. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-10-5-6-19-13(7-10)17-18-14(19)16-9-12-4-3-11(2)8-15-12/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPWAAHNCBSNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)NCC3=NC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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